
Calcium sulfite
Overview
Description
Calcium sulfite (CaSO₃) is a chemical compound composed of calcium cations (Ca²⁺) and sulfite anions (SO₃²⁻). It is primarily utilized in industrial processes such as flue gas desulfurization (FGD) to remove sulfur dioxide (SO₂) from emissions . Its low solubility in water (0.0043 g/100 mL at 25°C) and slow dissolution kinetics make it distinct from other calcium-based sulfites and sulfates . This compound also finds applications as a food preservative (E226) and in water purification due to its antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium sulfite can be synthesized by reacting sulfur dioxide with calcium carbonate or calcium hydroxide. The reactions are as follows:
With Calcium Carbonate: [ \text{SO}_2 + \text{CaCO}_3 \rightarrow \text{CaSO}_3 + \text{CO}_2 ]
With Calcium Hydroxide: [ \text{SO}_2 + \text{Ca(OH)}_2 \rightarrow \text{CaSO}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced on a large scale through flue-gas desulfurization. This process involves treating flue gases containing sulfur dioxide with a slurry of calcium carbonate or calcium hydroxide. The resulting this compound can be further oxidized to produce gypsum (calcium sulfate), which is used in the construction industry .
Types of Reactions:
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Oxidation: this compound can be oxidized to form calcium sulfate: [ \text{CaSO}_3 + \frac{1}{2}\text{O}_2 \rightarrow \text{CaSO}_4 ]
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Reduction: this compound can act as a reducing agent in various chemical reactions, particularly in the presence of strong oxidizing agents.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can convert this compound to calcium sulfate.
Reducing Agents: this compound can reduce certain metal ions in solution, such as iron(III) to iron(II).
Major Products:
Calcium Sulfate: Formed through the oxidation of this compound.
Sulfur Dioxide: Released when this compound is decomposed by strong acids.
Scientific Research Applications
Environmental Applications
Flue Gas Desulfurization
Calcium sulfite plays a crucial role in flue gas desulfurization (FGD) systems, which are designed to remove sulfur dioxide from exhaust gases produced by fossil fuel power plants. In this process, this compound is generated from the reaction of calcium carbonate with sulfur dioxide in the presence of water:
Recent studies have shown that using advanced oxidation methods, such as dielectric barrier discharge reactors, can enhance the oxidation of this compound to calcium sulfate, thereby improving the efficiency of sulfur dioxide removal from flue gases .
Case Study: Oxidation Efficiency
A study utilizing a new pore-type surface dielectric barrier discharge reactor reported oxidation efficiencies of this compound reaching up to 92.4% within 60 minutes . This demonstrates the potential for optimizing desulfurization processes in industrial applications.
Food Preservation
This compound is widely used as a food preservative due to its antimicrobial properties. It helps inhibit the growth of bacteria, fungi, and molds, thus extending the shelf life of various food products. The compound is particularly effective in preventing spoilage in dried fruits and vegetables.
Regulatory Aspects
The use of this compound as a food additive is regulated under various food safety authorities. For instance, it is classified as E226 in the European Union, where it is permitted for use under specific conditions to ensure consumer safety .
Industrial Manufacturing
Paper Production
In the paper industry, this compound is employed to improve paper quality by preventing lump formation and enhancing strength. It also aids in decolorizing pulp during production .
Table: this compound Applications in Paper Manufacturing
Application | Function |
---|---|
Preventing lumps | Enhances uniformity |
Strength improvement | Increases durability |
Color removal | Improves whiteness |
Glass Manufacturing
This compound is utilized in glass production to eliminate greenish tints caused by iron impurities. The compound reacts with sodium carbonate to form sodium sulfite and sodium bisulfite, contributing to the production of high-quality glass .
Soaps and Detergents
In soap manufacturing, this compound acts as an additive that enhances the rigidity of soap bars and helps remove unwanted colors .
Agricultural Uses
This compound is used as a soil amendment to lower pH levels and improve nutrient availability for crops. It aids in making phosphorus more accessible to plants and can reduce sodium levels in saline soils, benefiting crop growth .
Mechanism of Action
Calcium sulfite exerts its effects primarily through its ability to react with sulfur dioxide and other oxidizing agents. In flue-gas desulfurization, this compound reacts with sulfur dioxide to form calcium sulfate, which can be removed from the gas stream. This reaction helps reduce sulfur dioxide emissions and prevent the formation of acid rain .
Comparison with Similar Compounds
Comparison with Similar Compounds
Solubility and Cement Hydration Effects
Calcium sulfite’s low solubility significantly retards cement hydration by forming a gel layer on cement particles, inhibiting water penetration and delaying the reaction of tricalcium aluminate (C₃A) . In contrast, calcium sulfate (CaSO₄, gypsum) dissolves rapidly, promoting the formation of ettringite (AFt), which accelerates setting and improves cement strength .
Table 1: Solubility and Cement Interaction
Compound | Solubility in Water (g/100 mL) | Effect on Cement Setting Time |
---|---|---|
This compound | 0.0043 | Prolongs due to low solubility |
Calcium sulfate | 0.21 (gypsum) | Shortens via ettringite formation |
Calcium hydrogen sulfite | Highly soluble | Not commonly used in cement |
Thermal Stability and Oxidation
This compound is stable up to 727°C, above which it decomposes into calcium sulfate (CaSO₄) and calcium carbide (CaC₂) . In oxidative environments (e.g., FGD systems), its oxidation efficiency is highly dependent on temperature, oxygen content, and catalytic additives. At 420°C and 85 mL·min⁻¹ airflow, oxidation conversion reaches 89% . Comparatively, calcium sulfate remains stable up to 1450°C (decomposition to CaO and SO₃) .
Table 2: Thermal and Oxidative Properties
Compound | Decomposition Temperature (°C) | Oxidation Efficiency (Air-Only) | Catalytic Oxidation Efficiency (with MnSO₄/CoCl₂) |
---|---|---|---|
This compound | 727 | 37% | >80% |
Calcium sulfate | 1450 | N/A | N/A |
Catalytic and Kinetic Behavior
This compound’s oxidation kinetics are enhanced by transition metal catalysts (e.g., Mn²⁺, Co²⁺), which reduce activation energy and increase reaction rates .
Table 3: Kinetic Parameters in Oxidation Reactions
Parameter | This compound (with MnSO₄) | Calcium Sulfate |
---|---|---|
Activation Energy | 45–60 kJ/mol | N/A |
Optimal pH | 4.5–6.0 | Neutral |
Biological Activity
Calcium sulfite (CaSO₃) is an inorganic compound that has garnered attention for its various biological activities, particularly in environmental and health-related applications. This article explores the biological activity of this compound, focusing on its role in desulfurization processes, its interactions with biological systems, and its potential therapeutic applications.
Overview of this compound
This compound is primarily known for its use in flue gas desulfurization, where it acts as a sorbent to remove sulfur dioxide (SO₂) from industrial emissions. The compound is formed during the reaction of calcium hydroxide (Ca(OH)₂) with sulfur dioxide and can further oxidize to form calcium sulfate (gypsum) under specific conditions.
1. Desulfurization and Environmental Impact
This compound plays a significant role in environmental chemistry, particularly in the desulfurization of flue gases. The oxidation of this compound to calcium sulfate not only reduces SO₂ emissions but also has implications for soil health and plant growth.
- Mechanism of Action : The oxidation process can be enhanced by various methods, including plasma discharge techniques that generate ozone (O₃), which significantly increases the oxidation efficiency of this compound. Studies have shown that under optimal conditions, the oxidation efficiency can exceed 90% within minutes .
Method | Oxidation Efficiency (%) | Conditions |
---|---|---|
Sole Air Oxidation | 52.3 | 60 min duration |
LSDBD Oxidation | 85.7 | 60 min duration |
PSDBD Oxidation | 92.4 | 60 min duration |
2. Biological Interactions
This compound's interaction with biological systems is complex and can lead to both beneficial and detrimental effects:
- Sulfite Detoxification : In plants, sulfite oxidase is essential for detoxifying sulfites produced during metabolic processes. Studies indicate that impaired sulfite oxidase activity leads to toxic accumulation of sulfites, affecting plant health and growth . This highlights the importance of this compound in maintaining metabolic homeostasis.
- Microbial Activity : Certain bacteria, such as Rhodococcus sp., can utilize this compound for biodesulfurization processes, enhancing the removal of sulfur from coal and other materials . This microbial activity can be harnessed for bioremediation efforts.
3. Therapeutic Applications
Emerging research suggests potential therapeutic uses for this compound:
- As(III) Oxidation : this compound has been studied as a source of sulfite ions (), which can enhance the oxidation of arsenic(III) (As(III)) in contaminated water systems when activated by iron . This process not only aids in detoxifying arsenic but also demonstrates the compound's utility in environmental health.
Case Study 1: Sulfite Oxidase Deficiency in Plants
A study on tomato plants revealed that mutants lacking functional sulfite oxidase exhibited significant accumulation of toxic sulfites, leading to reduced biomass and increased leaf damage under stress conditions. In contrast, wild-type plants maintained metabolic balance and exhibited higher survival rates under similar stress .
Case Study 2: Biodesulfurization Efficiency
Research on coal treatment with Rhodococcus sp. showed that pre-treatment with organic solvents followed by exposure to this compound significantly increased desulfurization rates, achieving over 80% removal efficiency . This highlights the role of this compound in enhancing microbial activity for environmental applications.
Chemical Reactions Analysis
Oxidation Reactions
Calcium sulfite undergoes oxidation to form calcium sulfate (CaSO₄), a reaction central to environmental and industrial applications:
Key Factors Influencing Oxidation:
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Temperature : Oxidation efficiency increases with temperature, reaching near-complete conversion at 550°C .
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Oxygen Content : Higher O₂ concentrations accelerate oxidation kinetics due to enhanced gas-solid mixing .
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Gas Flow Rate : Optimal oxidation occurs at 75 mL·min⁻¹. Below this threshold, fluidization improves reaction rates; beyond it, excessive flow reduces contact time .
Thermodynamic Analysis:
Reaction feasibility is determined by Gibbs free energy (ΔG):
Reaction | ΔG at 25°C (kJ·mol⁻¹) | Feasibility |
---|---|---|
CaSO₃ + ½O₂ → CaSO₄ | −120.3 | Highly favorable |
CaSO₃ → CaO + SO₂ | +85.6 | Non-spontaneous |
Oxidation is strongly favored (ΔG < −40 kJ·mol⁻¹), whereas decomposition into CaO and SO₂ is thermodynamically unfavorable under standard conditions .
Decomposition Reactions
Decomposition occurs at elevated temperatures (>550°C):
-
Thermal Gravimetry (TG) Data : At 800°C, CaSO₃ exhibits two stages:
Interactions with Metal Oxides and Hydroxides
This compound reacts with iron oxide (Fe₂O₃) and calcium hydroxide (Ca(OH)₂) under specific conditions:
The latter reaction is critical in high-temperature desulfurization ash processing .
Influence of Reaction Parameters on Oxidation Efficiency
Experimental studies using plasma reactors (e.g., PSDBD) highlight the impact of operational parameters :
Parameter | Optimal Condition | Oxidation Efficiency | Effect on Rate |
---|---|---|---|
Slurry Concentration | 0.1–0.3 mol·L⁻¹ | 62.5% | Rate increases with concentration |
Temperature | 40–60°C | 79.8% | Higher solubility accelerates kinetics |
pH | 5.0 | 73.4% | Lower pH enhances solubility but risks SO₂ release |
Energy Density | 10–15 kJ·L⁻¹ | 58–63% | Higher density generates more reactive species |
Mechanistic Insights
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Plasma-Driven Oxidation : Ozone (O₃) and hydroxyl radicals (·OH) dominate in plasma reactors, directly oxidizing CaSO₃ .
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pH Dependence : At pH 5.0, CaSO₃ solubility and mass transfer are maximized without significant SO₂ off-gassing .
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Reactive Species Utilization : Higher slurry concentrations improve active species (e.g., O₃) utilization until reactant saturation occurs .
Q & A
Q. Basic: What experimental methodologies are recommended for determining the solubility of calcium sulfite in aqueous systems under varying conditions?
Answer: To study this compound solubility, researchers should design experiments using controlled pressure and temperature systems. For example, prepare saturated solutions of this compound in aqueous sulfurous acid and measure solubility at fixed temperatures (e.g., 18°C) under different sulfur dioxide pressures. Use gravimetric or spectroscopic methods to quantify dissolved calcium and sulfur species. Experimental setups should include sealed reactors to maintain gas pressures and avoid atmospheric interference. Calibrate instruments using reference standards (e.g., NIST-certified solutions) to ensure data accuracy .
Q. Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Answer: Use corrosion-resistant gloves (nitrile or neoprene) and eye protection to prevent skin/eye contact. In case of inhalation, move to fresh air and monitor for respiratory irritation. For spills, avoid water contact (to prevent slurry formation) and use inert absorbents. Workplace exposure limits should adhere to guidelines for corrosive substances. Conduct regular air quality checks to ensure particulate concentrations remain below irritation thresholds .
Q. Basic: How can researchers characterize the purity and composition of synthesized this compound?
Answer: Employ X-ray diffraction (XRD) for crystallographic identification and inductively coupled plasma optical emission spectrometry (ICP-OES) for elemental analysis. Thermogravimetric analysis (TGA) can quantify hydration states, while Fourier-transform infrared spectroscopy (FTIR) verifies sulfite ion bonding. Cross-reference data with the NIST Chemistry WebBook for validation .
Q. Advanced: How do oxidation kinetics of this compound differ between plasma discharge reactors and traditional air oxidation?
Answer: Plasma surface dielectric barrier discharge (PSDBD) reactors enhance oxidation efficiency by generating reactive oxygen species (e.g., hydroxyl radicals). Design experiments to compare PSDBD with air oxidation by varying energy density (10–50 kJ/L), slurry pH (4–8), and temperature (25–60°C). Measure sulfite-to-sulfate conversion rates using ion chromatography. PSDBD achieves >90% oxidation efficiency under optimal conditions, outperforming air-only methods .
Q. Advanced: What experimental design strategies mitigate confounding variables in studies on this compound reactivity?
Answer: Use factorial designs to isolate variables like reactant concentration, temperature, and catalyst presence. For example, a 4-factor design (e.g., sodium sulfite, calcium hydroxide, temperature, pH) with replication reduces noise in kinetic studies. Apply ANOVA to identify statistically significant interactions and validate mechanisms via in situ Raman spectroscopy .
Q. Advanced: How can researchers resolve contradictions in reported solubility data for this compound across literature sources?
Answer: Discrepancies often arise from differences in experimental conditions (e.g., CO₂ partial pressure, ionic strength). Replicate studies using standardized protocols (e.g., ASTM guidelines) and validate against high-purity reference materials. Publish detailed metadata, including pressure, temperature, and solution composition, to enable cross-study comparisons .
Q. Advanced: What catalytic additives improve the oxidation rate of this compound in flue gas desulfurization systems?
Answer: Manganese sulfate (MnSO₄) acts as a homogeneous catalyst, reducing activation energy by 30–40%. Conduct kinetic experiments with 0.1–1.0 wt% MnSO₄ in slurries at 50°C. Monitor oxidation rates via iodometric titration and compare activation energies using Arrhenius plots. Catalyzed systems achieve near-complete oxidation within 60 minutes, whereas uncatalyzed systems require >120 minutes .
Q. Basic: What analytical techniques are suitable for detecting trace impurities in this compound samples?
Answer: Use ion chromatography for sulfate and carbonate quantification, and laser ablation mass spectrometry for heavy metal detection (e.g., Pb, As). Limit of detection (LOD) should be validated via spiked recovery experiments. Report impurities relative to pharmacopeial standards (e.g., USP-NF guidelines) .
Q. Advanced: How do interfacial properties of this compound slurries influence mass transfer in reactor systems?
Answer: Conduct zeta potential measurements to assess particle aggregation tendencies. Optimize slurry rheology using surfactants (e.g., sodium dodecyl sulfate) to enhance gas-liquid mass transfer. Compare mass transfer coefficients (kₗa) in stirred-tank vs. bubble column reactors using sulfite depletion assays .
Q. Advanced: What methodologies address the lack of chronic toxicity data for this compound in environmental risk assessments?
Answer: Perform longitudinal ecotoxicity studies using OECD Test Guideline 211 (Daphnia magna reproduction) and Test Guideline 221 (Lemna minor growth inhibition). Expose organisms to 10–100 mg/L this compound over 21–28 days. Measure endpoints like fecundity, biomass, and oxidative stress biomarkers. Publish negative results to fill data gaps .
Properties
IUPAC Name |
calcium;sulfite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAOBIBJACZTNA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaSO3, CaO3S | |
Record name | calcium sulfite | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Calcium_sulfite | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883104 | |
Record name | Calcium sulfite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Water or Solvent Wet Solid, White crystals or white crystalline powder, Dihydrate: White solid; [Hawley] | |
Record name | Sulfurous acid, calcium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | CALCIUM SULPHITE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Calcium sulfite | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9049 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
10257-55-3 | |
Record name | Calcium sulfite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfurous acid, calcium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Calcium sulfite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium sulphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.529 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CALCIUM SULFITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7078964UQP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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